![molecular formula C24H22Cl2N2O5 B277302 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine](/img/structure/B277302.png)
1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine, also known as DFP-10825, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and to induce cell cycle arrest and apoptosis. 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in cancer cell growth, reduce oxidative stress and inflammation in the brain, and induce apoptosis in cancer cells. Additionally, 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine has been found to improve cognitive function in animal models of Alzheimer's disease and reduce motor deficits in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine is its potential therapeutic applications in the treatment of various diseases. Additionally, it has been found to have multiple mechanisms of action, which may make it more effective than compounds that act through a single pathway. However, there are also limitations to using 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine in lab experiments. For example, its synthesis method is complex and may be difficult to reproduce, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine. One area of focus could be on further understanding its mechanism of action, which may help to identify additional therapeutic applications. Additionally, research could be done to optimize the synthesis method for 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine and to develop more efficient and cost-effective methods of production. Finally, the potential side effects and toxicity of 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine should be investigated to ensure its safety for use in humans.
In conclusion, 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine is a novel compound with potential therapeutic applications in the treatment of various diseases. Its multiple mechanisms of action and biochemical and physiological effects make it an interesting area of research. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis method.
合成法
1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine can be synthesized through a multi-step process starting with the reaction of 2,3-dichlorophenol with formaldehyde to form 2,3-dichlorophenylmethanol. This is followed by the reaction of 2,3-dichlorophenylmethanol with 4-methoxybenzoyl chloride to form 1-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzoyl}piperazine. Finally, the compound is treated with furoyl chloride to yield the desired product, 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine.
科学的研究の応用
1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, 1-{3-[(2,3-Dichlorophenoxy)methyl]-4-methoxybenzoyl}-4-(2-furoyl)piperazine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
分子式 |
C24H22Cl2N2O5 |
|---|---|
分子量 |
489.3 g/mol |
IUPAC名 |
[3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H22Cl2N2O5/c1-31-19-8-7-16(14-17(19)15-33-20-5-2-4-18(25)22(20)26)23(29)27-9-11-28(12-10-27)24(30)21-6-3-13-32-21/h2-8,13-14H,9-12,15H2,1H3 |
InChIキー |
UODVRLIZAWTGLL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)COC4=C(C(=CC=C4)Cl)Cl |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)COC4=C(C(=CC=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



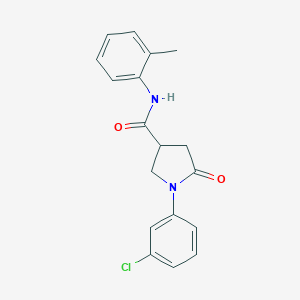
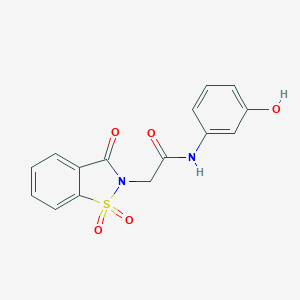
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate](/img/structure/B277225.png)

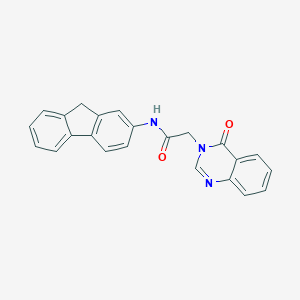
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-fluorophenyl)propanamide](/img/structure/B277229.png)

![1-(4-Fluorophenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B277235.png)
![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B277237.png)
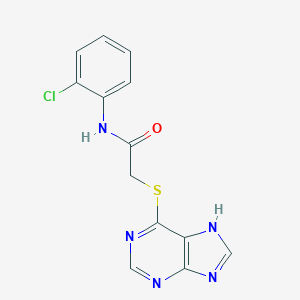
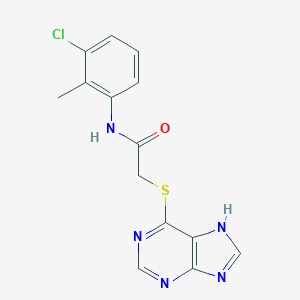

![Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B277244.png)
![4-{[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoyl]amino}benzoic acid](/img/structure/B277245.png)